molecular formula C11H12N2 B8494028 2-Cyclopropyl-4-methyl-1H-benzoimidazole

2-Cyclopropyl-4-methyl-1H-benzoimidazole

Cat. No.: B8494028
M. Wt: 172.23 g/mol
InChI Key: XGEGMABEXIDHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-methyl-1H-benzoimidazole is a high-quality chemical reagent designed for pharmaceutical and life science research. This benzimidazole derivative serves as a versatile building block and key intermediate in medicinal chemistry. The cyclopropyl and methyl substituents on the benzimidazole core are strategic features that can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for developing novel bioactive molecules . Benzimidazole derivatives are prominent in drug discovery due to their wide range of biological activities. They are recognized as privileged structures in the design of compounds that interact with various enzymatic targets . Researchers utilize this specific analog in hit-to-lead optimization campaigns, particularly as a precursor for synthesizing more complex molecules targeting epigenetic regulators, kinases, and other therapeutically relevant proteins. The compound is provided with comprehensive analytical data to ensure identity and purity. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-1H-benzimidazole

InChI

InChI=1S/C11H12N2/c1-7-3-2-4-9-10(7)13-11(12-9)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,12,13)

InChI Key

XGEGMABEXIDHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CC3

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 4 Methyl 1h Benzoimidazole and Its Analogues

Traditional Cyclocondensation Approaches for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is a cornerstone of heterocyclic chemistry, with several classical and modern methods available for its construction. These methods primarily rely on the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound.

The most traditional and widely employed routes for synthesizing the benzimidazole scaffold involve the condensation of o-phenylenediamines with either carboxylic acids or aldehydes.

The reaction with carboxylic acids, known as the Phillips-Ladenburg synthesis, typically requires heating the reactants, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. orientjchem.org This method is robust and generally provides good yields, particularly with aliphatic acids. orientjchem.org

Alternatively, the condensation of o-phenylenediamines with aldehydes is another fundamental approach. This reaction proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclodehydrogenation to yield the 2-substituted benzimidazole. orientjchem.orgnih.gov A variety of oxidizing agents can be used, and the reaction is often catalyzed by an acid. orientjchem.org

These two primary methods are summarized below:

Phillips-Ladenburg Reaction: o-Phenylenediamine + Carboxylic Acid → 2-Substituted Benzimidazole

Aldehyde Condensation: o-Phenylenediamine + Aldehyde → Schiff Base → 2-Substituted Benzimidazole

To improve reaction times, yields, and conditions, a vast array of catalysts has been developed for benzimidazole synthesis. These catalysts can be broadly categorized as Lewis acids, solid-supported catalysts, and metal-based catalysts.

Lewis acids such as p-toluenesulfonic acid (p-TsOH), zinc acetate, and chlorosulfonic acid have proven effective in promoting the condensation reaction under milder conditions than traditional strong mineral acids. nih.govnih.gov For instance, ammonium chloride has been utilized as a commercial and environmentally benign catalyst for the condensation of o-phenylenediamine with various carbonyl compounds, achieving yields between 75% and 94%. nih.gov

Heterogeneous and reusable catalysts are of particular interest from a green chemistry perspective. Supported gold nanoparticles (Au/TiO2) have been shown to catalyze the selective reaction between o-phenylenediamine and aldehydes at ambient conditions without additives. nih.gov Similarly, nanocomposites such as Al2O3/CuI/PANI have been used to produce benzimidazoles in excellent yields under mild conditions, with the added benefit of being easily recoverable and reusable. nih.gov

CatalystReactantsConditionsYieldReference
p-Toluenesulfonic acid (p-TsOH)o-Phenylenediamine, Aldehydes/Carboxylic AcidsHeating in DMF or TolueneHigh orientjchem.org
Ammonium Chloride (NH4Cl)o-Phenylenediamine, Carbonyl compoundsStirring in CHCl3, 4 hours, RT75-94% nih.gov
Au/TiO2o-Phenylenediamine, AldehydesCHCl3:MeOH, 25°C, 2 hoursHigh nih.gov
Chlorosulfonic acidPhenylenediamines, Aromatic aldehydesMild conditionsGood to Excellent nih.gov
Al2O3/CuI/PANI nanocompositeo-Phenylenediamine, AldehydesMild conditions, reusable catalystExcellent nih.gov

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly protocols for benzimidazole synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify product isolation.

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes while often improving yields. researchgate.netmdpi.com Reactions can be performed using catalysts like alumina-methanesulfonic acid (AMA) or simply in the presence of a green solvent like acetic acid. researchgate.net

Solvent-free, or solid-state, reaction conditions represent another major green approach. One such technique involves the mechanical grinding of o-phenylenediamines and aldehydes, sometimes with a catalyst like p-toluenesulfonic acid, at room temperature. nih.gov This method is highly efficient, environmentally benign, and offers simple product isolation. nih.gov The use of deep eutectic solvents (DES) or ionic liquids (ILs) as both the reaction medium and catalyst has also been explored, though the toxicity of some ILs can be a drawback. mdpi.com

MethodReactantsConditionsKey AdvantagesReference
Microwave Irradiationo-Phenylenediamine, Carboxylic AcidsAlumina-methanesulfonic acid (AMA)Rapid reaction, good yields researchgate.net
Solvent-Free Grindingo-Phenylenediamines, Aldehydesp-Toluenesulfonic acid, RTHigh efficiency, simple isolation, mild conditions nih.gov
Ionic Liquid Mediumo-Phenylenediamine, Aromatic Aldehydes[BMIM]HSO4, Microwave irradiationExcellent yields mdpi.com
Solid Supporto-Phenylenediamine, ArylaldehydesSilica gel, intermittent grinding or microwaveSolvent-free, catalyst-free mdpi.com

Specific Synthetic Routes to 2-Cyclopropyl-1H-Benzimidazoles

The synthesis of the target molecule, 2-Cyclopropyl-4-methyl-1H-benzoimidazole, requires the specific incorporation of both a cyclopropyl (B3062369) group at the 2-position and a methyl group at the 4-position. This is most efficiently achieved by starting with a pre-functionalized o-phenylenediamine.

To introduce the 2-cyclopropyl substituent, the general condensation methodologies described in section 2.1 are applied using a cyclopropyl-containing carbonyl compound. The most direct precursors are cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde (B31225).

The reaction of an appropriately substituted o-phenylenediamine (in this case, 3-methyl-1,2-phenylenediamine) with cyclopropanecarboxaldehyde would proceed via oxidative cyclization to form the 2-cyclopropylbenzimidazole core. Studies have shown that even sterically demanding aldehydes react smoothly under various catalytic conditions to form the corresponding 2-substituted benzimidazoles. nih.gov Similarly, the Phillips-Ladenburg condensation with cyclopropanecarboxylic acid, typically under acidic conditions with heat, would also yield the desired 2-cyclopropylbenzimidazole structure. orientjchem.org

The direct route is therefore:

3-methyl-1,2-phenylenediamine + Cyclopropanecarboxaldehyde → this compound

3-methyl-1,2-phenylenediamine + Cyclopropanecarboxylic acid → this compound

The introduction of a methyl group onto the benzene (B151609) ring of a pre-formed 2-cyclopropyl-1H-benzimidazole is a significant synthetic challenge. Direct C-H methylation of the benzimidazole core, particularly with high regioselectivity for the 4-position, is not a commonly reported or straightforward transformation.

While methods for the N-methylation of the imidazole (B134444) ring are well-developed, achieving selective C-H functionalization on the fused benzene ring is complicated by multiple reactive sites. nih.gov Transition-metal-catalyzed C-H activation and cyclization reactions have been developed for benzimidazoles, but these are typically used for forming new rings rather than for simple alkylation. chemistryviews.orgnih.gov Photochemical methods have been used for chloromethylation, but this again represents a more complex functionalization. rsc.org

The inherent difficulty in controlling the regioselectivity of electrophilic aromatic substitution on the benzimidazole ring means that post-cyclization methylation is synthetically inefficient and rarely employed. Consequently, the most logical and widely practiced strategy to obtain the 4-methyl substituent is to begin the synthesis with a starting material that already contains the methyl group in the desired position, namely 3-methyl-1,2-phenylenediamine . The cyclization of this precursor directly and unambiguously places the methyl group at the 4-position of the final benzimidazole product. semanticscholar.orgresearchgate.net

Advanced Synthetic Techniques for Benzimidazole Derivatization

Modern organic synthesis has moved towards techniques that offer significant advantages over classical methods, including reduced reaction times, higher yields, increased purity, and adherence to green chemistry principles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions. tandfonline.com For the synthesis of benzimidazoles, this technique dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. jchemrev.comarkat-usa.org This is achieved by the efficient and uniform heating of the reaction mixture. jchemrev.com

Various catalytic systems have been successfully employed under microwave conditions. For instance, the condensation of o-phenylenediamines with carboxylic acids can be catalyzed by polyphosphoric acid (PPA) under solvent-free microwave irradiation, offering a simple and inexpensive route to 2-substituted benzimidazoles. tandfonline.com Similarly, erbium triflate (Er(OTf)₃) has been used as a highly efficient Lewis acid catalyst (at just 1% mol) for the solvent-free synthesis of 1,2-disubstituted benzimidazoles, reducing reaction times from 60 minutes to just 5 minutes and increasing yields to as high as 99.9%. mdpi.com Other approaches include using sodium metabisulfite (Na₂S₂O₅) as an oxidant for the reaction between o-phenylenediamines and aldehydes, also under solvent-free microwave conditions. jchemrev.comnih.gov

The table below summarizes various microwave-assisted methods for synthesizing benzimidazole analogues.

Catalyst/ReagentStarting MaterialsConditionsReaction TimeYield (%)Reference
Polyphosphoric Acid (PPA)o-phenylenediamine, Carboxylic AcidsSolvent-free, MWShortGood tandfonline.com
Er(OTf)₃ (1 mol%)N-phenyl-o-phenylenediamine, AldehydesSolvent-free, MW, 60°C5-10 min86-99 mdpi.com
Na₂S₂O₅o-phenylenediamine, AldehydesSolvent-free, MWShortHigh jchemrev.com
HCl4,5-dichloro-1,2-phenylenediamine, Iminoester hydrochloridesMethanol, MW, 65°C10 minGood tandfonline.com
Zeolite1,2-diaminobenzene, Arylcarboxylic AcidsMWShortHigh scispace.com

This table is interactive. Click on the headers to sort the data.

Metal-catalyzed reactions and oxidative cyclization methods provide versatile and efficient pathways to the benzimidazole core. These strategies often involve the formation of a C-N bond through intramolecular N-arylation or oxidative condensation.

Copper-catalyzed methods are prominent, with Cu₂O being used for intramolecular N-arylation to yield benzimidazoles under relatively mild conditions. organic-chemistry.org Palladium catalysis, using Pd(OAc)₂, has been employed in a one-pot synthesis utilizing molecular oxygen as the sole oxidant to generate various benzimidazole derivatives. rsc.org Scandium triflate [Sc(OTf)₃] has been shown to catalyze the reaction between cyclopropyl ketones and aryl 1,2-diamines, proceeding through a sequence of asymmetric ring-opening, cyclization, and a retro-Mannich reaction to form chiral benzimidazoles. thieme-connect.com

Metal-free oxidative strategies are also gaining traction. An efficient protocol uses oxygen and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the oxidative C-N coupling between the sp³ C-H of an N-alkyl group and the free N-H of N¹-alkyl-1,2-phenylenediamines. organic-chemistry.org Another green methodology involves using air as the oxidant, promoted by Cerium(III) nitrate hexahydrate [Ce(NO₃)₃·6H₂O], for the synthesis of 2-substituted benzimidazoles from 1,2-diaminobenzene and aldehydes. rsc.org

Catalyst/OxidantReaction TypeKey FeaturesReference
Cu₂OIntramolecular N-arylationHigh regioselectivity and efficiency organic-chemistry.org
Pd(OAc)₂ / O₂One-pot oxidative couplingUtilizes molecular oxygen as the sole oxidant rsc.org
Sc(OTf)₃Asymmetric ring-opening/cyclizationForms chiral benzimidazoles from cyclopropyl ketones thieme-connect.com
TEMPO / O₂Metal-free oxidative C-N couplingEfficient for N-alkyl-1,2-phenylenediamines organic-chemistry.org
Ce(NO₃)₃·6H₂O / AirGreen oxidative condensationUses air as an efficient and green oxidant rsc.org
VOSO₄Catalytic condensationMild conditions, broad scope, recyclable catalyst rsc.org

This table is interactive. Click on the headers to sort the data.

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, save time and resources, and minimize waste. umich.edu The synthesis of benzimidazoles is well-suited to one-pot procedures, typically involving the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. rasayanjournal.co.in

A variety of catalysts have been developed to facilitate these one-pot reactions under mild and environmentally friendly conditions. For example, ammonium bromide (NH₄Br) has been used as an inexpensive and efficient catalyst for the reaction of o-phenylenediamine with various aldehydes in ethanol at room temperature. derpharmachemica.com Similarly, ammonium chloride (NH₄Cl) has been employed for the condensation of o-phenylenediamine with aromatic acids at 80-90°C. rasayanjournal.co.in The use of a recyclable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation provides a green and rapid methodology, with reaction times as short as 22 to 28 minutes and yields up to 92%. ichem.md These methods offer significant advantages over classical approaches that often require harsh acidic conditions, high temperatures, and prolonged reaction times. derpharmachemica.com

CatalystStarting MaterialsConditionsKey AdvantagesReference
NH₄Bro-phenylenediamine, AldehydesEthanol, Room Temp.Simple, green, short reaction time derpharmachemica.com
NH₄Clo-phenylenediamine, Aromatic Acids80-90°CEconomically viable, good yields rasayanjournal.co.in
ZnFe₂O₄ (nano)o-phenylenediamine, AldehydesEthanol, Ultrasonic irradiationRecyclable catalyst, rapid (22-28 min), high yields (88-92%) ichem.md
None (Grinding)o-phenylenediamine, Aldehyde/AcidSolvent-free, 140°CGreen, catalyst-free (for most substrates), high atom economy umich.edu
Air / Ethanolo-phenylenediamine, AldehydesRoom Temp.Environmentally friendly, simple work-up researchgate.net

This table is interactive. Click on the headers to sort the data.

Derivatization and Functionalization of the Benzimidazole Core

Once the this compound scaffold is synthesized, further modifications can be made to modulate its physicochemical and biological properties. Key sites for functionalization include the N1 nitrogen of the imidazole ring and the cyclopropyl group at the C2 position.

The nitrogen atom at the N1 position of the benzimidazole ring is nucleophilic and can be readily alkylated or otherwise substituted. chemicalbook.com This is a common strategy for creating diverse libraries of benzimidazole derivatives. nih.gov The reaction typically involves deprotonation of the N-H group with a base, such as potassium carbonate or sodium hydride, followed by reaction with an electrophile like an alkyl or benzyl halide. whiterose.ac.uk

The introduction of different substituents at the N1 position can significantly influence the molecule's properties. For example, N-alkylation with functionalized halides, such as 2-chloroethanol, can introduce hydroxyl groups for further derivatization. The absence of the N-H proton signal (typically between 11-12 ppm) and the appearance of new signals in the ¹H NMR spectrum confirm successful N-substitution.

ReagentBaseSolventProduct TypeReference
Alkyl HalideK₂CO₃Acetone/DMF1-Alkylbenzimidazole nih.gov
Benzyl BromideCs₂CO₃DMF1-Benzylbenzimidazole whiterose.ac.uk
2-ChloroethanolBasic Medium-1-(2-Hydroxyethyl)benzimidazole
Propargyl BromideK₂CO₃Acetone1-(Prop-2-yn-1-yl)benzimidazole frontiersin.org

This table is interactive. Click on the headers to sort the data.

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical transformations, making it an attractive point for diversification. While stable under many conditions, it can undergo ring-opening reactions, particularly when activated by an adjacent functional group like a ketone. thieme-connect.com

In the context of benzimidazole synthesis, it has been shown that cyclopropyl ketones can react with 1,2-diamines in the presence of a Lewis acid catalyst like Sc(OTf)₃. thieme-connect.com This process involves an initial ring-opening of the cyclopropane (B1198618), followed by cyclization and a retro-Mannich reaction to form the benzimidazole product. This reactivity suggests that the cyclopropyl group on a pre-formed benzimidazole, if appropriately activated, could undergo similar Lewis acid-catalyzed ring-opening reactions with various nucleophiles, providing a pathway to more complex structures.

Furthermore, chemoenzymatic strategies have been developed to functionalize cyclopropyl scaffolds. For example, α-alkylation or α-fluorination of cyclopropyl ketones can be achieved, providing access to substituted cyclopropane derivatives. nih.gov While not demonstrated directly on a benzimidazole scaffold, these methods highlight the potential for selective chemical modification of the cyclopropyl moiety itself, which could be explored for the derivatization of compounds like this compound. nih.gov

Introduction of Diverse Substituents on the Benzene Ring of the Benzimidazole Systemnih.govresearchgate.net

The introduction of various functional groups onto the benzene portion of the benzimidazole scaffold is a critical strategy for modulating the physicochemical and biological properties of the resulting analogues. The most prevalent and direct method to achieve this diversity is through the utilization of appropriately substituted o-phenylenediamines as the foundational building blocks. nih.govresearchgate.net This approach allows for the incorporation of substituents at specific positions on the benzene ring prior to the cyclization reaction that forms the imidazole core.

The condensation reaction between a substituted 1,2-benzenediamine and a carboxylic acid or an aldehyde is a cornerstone of benzimidazole synthesis. nih.govsemanticscholar.org By selecting a starting diamine with the desired substitution pattern, a wide array of benzimidazole analogues can be accessed. For instance, the synthesis of dimethyl-substituted benzimidazoles begins with a corresponding dimethyl-substituted o-phenylenediamine, which is then cyclized to form the target molecule. researchgate.net

Research has demonstrated the use of various catalysts and reaction conditions to facilitate the condensation of substituted o-phenylenediamines with aldehydes, leading to a broad spectrum of 1,2-disubstituted benzimidazoles. nih.gov Solid acid catalysts, such as alumina-sulfuric acid, have been effectively used to synthesize 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted precursors in good to excellent yields under mild conditions. nih.gov Similarly, p-toluenesulfonic acid has been employed as a catalyst under solvent-free grinding conditions, offering an efficient and environmentally benign route to 1,2-disubstituted benzimidazoles from various o-phenylenediamines. nih.gov

The versatility of this precursor-based strategy is highlighted by the range of substituents that can be incorporated. Both electron-donating and electron-withdrawing groups on the starting phenylenediamine are generally well-tolerated in these condensation reactions, allowing for extensive structural diversification. mdpi.com

The following table summarizes selected research findings on the synthesis of benzimidazole analogues with various substituents on the benzene ring, primarily achieved by using substituted o-phenylenediamines as precursors.

Table 1: Synthesis of Benzimidazole Analogues with Benzene Ring Substituents

This table is interactive. You can sort and filter the data.

Starting DiamineReagentCatalyst/ConditionsResulting Substituent PatternYield (%)Reference
4,5-Dimethyl-1,2-phenylenediamineVarious AldehydesNot specified5,6-DimethylNot specified researchgate.net
Substituted o-phenylenediaminesVarious Aldehydesp-Toluenesulfonic acid / GrindingVariousHigh nih.gov
Substituted o-phenylenediaminesVarious AldehydesAlumina-sulfuric acidVariousGood to Excellent nih.gov
Substituted o-phenylenediaminesAromatic Aldehydes[BMIM]HSO4 / MicrowaveVariousExcellent mdpi.com
Substituted o-phenylenediaminesVarious AldehydesZnO-NPs / Ball-millingVariousHigh nih.gov

This precursor-based approach remains the most significant and widely utilized methodology for generating a library of benzimidazole analogues with diverse functionalities on the benzene ring, providing a reliable platform for further chemical and pharmacological investigations. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 4 Methyl 1h Benzoimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information on the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-Cyclopropyl-4-methyl-1H-benzoimidazole provides a unique fingerprint of its proton environment. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (spin-spin splitting) reveal the connectivity of neighboring protons.

Benzimidazole (B57391) Protons: The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the downfield region (δ 7.0-7.8 ppm). The specific substitution pattern (protons at positions 5, 6, and 7) would lead to a complex but interpretable set of coupled signals. The N-H proton of the imidazole (B134444) ring is expected to be a broad singlet, typically appearing far downfield (δ 12.0-13.0 ppm), especially in solvents like DMSO-d₆. rsc.org

Methyl Protons: The protons of the methyl group at the C4 position will appear as a sharp singlet in the upfield region, anticipated around δ 2.4-2.6 ppm. rsc.org

Cyclopropyl (B3062369) Protons: The protons of the cyclopropyl group at the C2 position will exhibit characteristic upfield chemical shifts due to the ring strain and associated magnetic anisotropy. The methine proton (CH) is expected to be a multiplet further downfield than the methylene protons (CH₂). The four methylene protons are diastereotopic and will likely appear as two separate multiplets. A typical range for cyclopropyl protons is δ 0.8-2.0 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
N-H12.0 - 13.0br s (broad singlet)
Aromatic H (H-5, H-6, H-7)7.0 - 7.8m (multiplet)
Methyl H (-CH₃)2.4 - 2.6s (singlet)
Cyclopropyl H (methine)1.5 - 2.0m (multiplet)
Cyclopropyl H (methylene)0.8 - 1.4m (multiplet)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Benzimidazole Carbons: The carbon atom at the C2 position, bonded to the cyclopropyl group and two nitrogen atoms, is expected to be significantly downfield, likely in the δ 150-155 ppm range. rsc.org The quaternary carbons of the fused rings (C3a and C7a) and the substituted aromatic carbon (C4) will also appear in the aromatic region. The protonated aromatic carbons (C5, C6, C7) will have distinct signals within the δ 110-140 ppm range. mdpi.com

Methyl Carbon: The carbon of the methyl group is expected to have a chemical shift in the upfield region, typically around δ 20-25 ppm. rsc.org

Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically found at very high field (upfield) due to their high s-character and ring strain. The methine carbon (CH) is expected around δ 10-15 ppm, while the methylene carbons (CH₂) are anticipated at δ 5-10 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2150 - 155
C3a, C7a135 - 145
Aromatic C-H (C5, C6, C7)110 - 130
Aromatic C-CH₃ (C4)130 - 135
Methyl C (-CH₃)20 - 25
Cyclopropyl C (methine)10 - 15
Cyclopropyl C (methylene)5 - 10

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would be expected to show:

Cross-peaks connecting the adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring.

Cross-peaks between the methine proton and the methylene protons of the cyclopropyl group, establishing the integrity of this substituent.

No cross-peaks for the methyl singlet or the N-H broad singlet, confirming their isolation from other proton networks.

The combination of these 1D and 2D NMR techniques, alongside vibrational spectroscopy, allows for a comprehensive and unequivocal structural elucidation of this compound. ugm.ac.id

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₂N₂), the molecular weight is 172.23 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 172.

The molecular ion is often the base peak in 2-substituted benzimidazoles researchgate.net. The primary fragmentation processes anticipated for this compound would involve the cleavage of the cyclopropyl group and fragmentation of the benzimidazole ring itself. One notable pathway for 2-alkylbenzimidazoles involves decomposition that may proceed through the formation of quinoxalinium ions rsc.org. A characteristic fragmentation of the benzimidazole nucleus includes the sequential loss of hydrogen cyanide (HCN) journalijdr.com.

Key expected fragmentation steps include:

Loss of a methyl radical (•CH₃): Although less likely from the aromatic ring, fragmentation could be initiated by rearrangements.

Loss of the cyclopropyl group: Cleavage of the C-C bond between the cyclopropyl group and the benzimidazole ring could lead to a fragment corresponding to the benzimidazole cation.

Ring fragmentation: The benzimidazole ring can undergo cleavage, commonly involving the elimination of a molecule of HCN (27 Da), a hallmark of benzimidazole fragmentation journalijdr.com.

A table of plausible major fragments and their corresponding m/z values is presented below.

Ion/Fragment DescriptionProposed Formulam/z (Expected)
Molecular Ion[C₁₁H₁₂N₂]⁺˙172
Loss of H atom[C₁₁H₁₁N₂]⁺171
Loss of methyl radical[C₁₀H₉N₂]⁺157
Loss of ethylene from cyclopropyl[C₉H₈N₂]⁺˙144
Loss of cyclopropyl radical[C₈H₇N₂]⁺131
Loss of HCN from molecular ion[C₁₀H₁₁N]⁺˙145
Loss of HCN from [M-H]⁺[C₁₀H₁₀N]⁺144

This interactive table summarizes the predicted fragmentation pattern based on the analysis of related benzimidazole structures.

Single Crystal X-ray Diffraction Analysis of this compound Analogues

Single crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, the crystal structure of this compound has not been reported. However, analysis of structurally similar benzimidazole analogues provides significant insight into the expected crystallographic parameters, molecular conformation, and packing arrangements for this compound.

Benzimidazole derivatives crystallize in various crystal systems, with monoclinic and orthorhombic systems being common. The specific space group and unit cell parameters are influenced by the nature and position of substituents on the benzimidazole core, which in turn affect the intermolecular packing. For example, 2-ethyl-1H-benzimidazole has been observed to exhibit polymorphism, crystallizing in different forms depending on the conditions researchgate.net. The presence of substituents capable of hydrogen bonding or other specific interactions dictates the final crystal lattice.

Below is a table summarizing the crystallographic data for several benzimidazole analogues, illustrating the diversity in their solid-state structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
2-Trifluoromethyl-1H-benzimidazole researchgate.netOrthorhombicPbcm11.8597.215419.508908
Benzimidazolium picrate niscpr.res.inMonoclinicP2₁/c9.237611.935512.893197.8114
2-Ethyl-1H-benzimidazole (form 3a) researchgate.netMonoclinicP2₁/c12.25212.00111.231108.648
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole iucr.orgMonoclinicP2₁/n10.455312.835010.741098.484

This interactive table presents unit cell parameters for selected benzimidazole analogues to provide a comparative framework.

In related structures, the dihedral angle between the benzimidazole ring and a substituent at the 2-position can vary significantly, influenced by steric hindrance and crystal packing forces. For instance, in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the dihedral angle between the benzimidazole system and the attached benzene ring is 78.04° nih.gov. In 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, this angle is 39.22° iucr.org. It is expected that the cyclopropyl group in the target compound would be twisted out of the plane of the benzimidazole ring to minimize steric repulsion. The 4-methyl group, being directly attached to the benzene portion of the core, would lie in or very close to the plane of the benzimidazole ring system.

The supramolecular architecture of benzimidazole derivatives in the solid state is predominantly governed by hydrogen bonding and π-stacking interactions. The presence of an N-H donor and a lone pair on the sp²-hybridized nitrogen atom makes the benzimidazole moiety an excellent participant in hydrogen bonding.

The most common hydrogen bonding motif involves the N-H group of one molecule interacting with the imine nitrogen (N) of an adjacent molecule (N-H···N). This interaction typically leads to the formation of infinite chains or centrosymmetric dimers researchgate.netnih.gov. For instance, molecules of 2-trifluoromethyl-1H-benzimidazole are connected by N—H···N hydrogen bonds into chains running parallel to the c-axis researchgate.net.

Computational and Theoretical Investigations of 2 Cyclopropyl 4 Methyl 1h Benzoimidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2-Cyclopropyl-4-methyl-1H-benzoimidazole, these methods offer a detailed picture of its geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.tr For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. dergipark.org.tr This process minimizes the total energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data where available, often showing good agreement. researchgate.net

The total energy calculated through DFT is a critical parameter for assessing the molecule's stability. Lower total energy values correspond to higher molecular stability. Theoretical studies on similar benzimidazole (B57391) derivatives have demonstrated the utility of DFT in ranking the relative stability of different compounds.

Table 1: Calculated Geometric Parameters for this compound (Theoretical)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (cyclopropyl) 1.510 C-C-C (cyclopropyl) 60.0
C-C (imidazole) 1.390 N-C-N (imidazole) 113.5
C-N (imidazole) 1.345 C-N-C (imidazole) 105.0
C-C (benzene) 1.400 C-C-C (benzene) 120.0

Note: The data in this table is representative and based on typical values for similar structures calculated using DFT methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed across the imidazole (B134444) and cyclopropyl (B3062369) moieties. The energies of these orbitals are used to calculate various global reactivity descriptors.

Table 2: Calculated Quantum Chemical Parameters for this compound (Theoretical)

Parameter Value (eV)
EHOMO -6.25
ELUMO -1.15
Energy Gap (ΔE) 5.10
Ionization Potential (I) 6.25
Electron Affinity (A) 1.15
Global Hardness (η) 2.55
Global Softness (S) 0.39
Electronegativity (χ) 3.70
Chemical Potential (μ) -3.70

Note: These values are hypothetical and serve as an illustration of the types of parameters derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue represents electron-poor areas (positive potential).

Non-Covalent Interaction Analysis

The study of non-covalent interactions is essential for understanding molecular aggregation, crystal packing, and biological interactions.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov This method allows for the investigation of charge transfer and intramolecular interactions. For this compound, NBO analysis can quantify the delocalization of electron density between filled and vacant orbitals, which is a measure of intramolecular stability.

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonding and lone pairs. mdpi.com The ELF is a scalar field that takes values between 0 and 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

For this compound, an ELF analysis would reveal basins of high electron localization corresponding to the C-C, C-H, and C-N bonds, as well as the lone pairs on the nitrogen atoms. The strained C-C bonds of the cyclopropyl ring would present a particularly interesting feature in the ELF topology. This analysis helps in understanding the nature of the chemical bonds and the spatial arrangement of electron pairs within the molecule.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework for analyzing molecular electronic systems based on the topology of the electron density. wikipedia.org Developed by Richard Bader and his research group, QTAIM defines chemical bonding and molecular structure through the analysis of critical points in the electron density (ρ) and the Laplacian of the electron density (∇²ρ). researchgate.net This methodology allows for the characterization of inter- and intramolecular interactions, providing insights into the nature of chemical bonds. wikipedia.orgresearchgate.net

For this compound, an AIM analysis would focus on identifying the bond critical points (BCPs) for all covalent bonds and any potential non-covalent intramolecular interactions. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature of the chemical bonds.

Key parameters in AIM analysis include:

Electron Density (ρ(r)) at the BCP: A higher value of ρ(r) indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)): A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of covalent (shared) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

Total Electron Energy Density (H(r)): The sign of H(r) also helps to distinguish between shared and closed-shell interactions. For covalent bonds, H(r) is typically negative, indicating a stabilization resulting from the accumulation of electron density.

In the context of this compound, AIM theory would be applied to:

Characterize the C-C bonds within the strained cyclopropyl ring: The theory can quantify the degree of bond path curvature ("bent bonds"), which is a characteristic feature of strained ring systems.

Analyze the bonds within the benzimidazole core: This includes the C-N, C=N, and C-C bonds of the fused ring system, providing a quantum chemical description of its aromaticity and stability.

Investigate potential intramolecular hydrogen bonds: For instance, the interaction between the N-H of the imidazole ring and a nitrogen atom of an adjacent molecule in a crystal lattice.

Explore other non-covalent interactions: Such as potential C-H···π interactions involving the methyl group or cyclopropyl C-H bonds with the aromatic system.

The table below illustrates the expected characteristics of various bonds within the molecule based on AIM theory.

Bond TypeExpected ρ(r) at BCP (a.u.)Expected ∇²ρ(r) at BCP (a.u.)Expected H(r) at BCP (a.u.)Bond Characterization
Aromatic C-C (Benzene ring)~0.28 - 0.32NegativeNegativeCovalent (Shared)
C-N (Imidazole ring)~0.25 - 0.30NegativeNegativePolar Covalent
C=N (Imidazole ring)> 0.35NegativeNegativePolar Covalent (higher bond order)
C-C (Cyclopropyl ring)~0.23 - 0.26NegativeNegativeCovalent (Strained, bent bond path)
C-H (Aromatic, Methyl, Cyclopropyl)~0.26 - 0.29NegativeNegativeCovalent
Intramolecular N-H···N (if present)~0.01 - 0.04PositiveSlightly Negative or PositiveHydrogen Bond (Closed-shell)
Intramolecular C-H···π (if present)< 0.01PositivePositivevan der Waals (Weak, Closed-shell)

This table contains hypothetical data based on typical values for similar molecular systems analyzed using AIM theory. Actual values would require specific quantum chemical calculations for this compound.

Vibrational Frequency Analysis and Theoretical Spectra Simulation

Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for the structural elucidation of molecules. researchgate.net Theoretical vibrational frequency analysis for this compound can be performed using computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com Such calculations provide the harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. nih.gov

The theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. researchgate.net The assignment of calculated vibrational modes to specific molecular motions is typically aided by Potential Energy Distribution (PED) analysis. mdpi.com

For this compound, the vibrational spectrum can be divided into several characteristic regions:

High-Frequency Region (3100-2900 cm⁻¹): This region is dominated by C-H stretching vibrations. Aromatic C-H stretches of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the 3200-2500 cm⁻¹ range, often overlapping with other bands. researchgate.net

Mid-Frequency Region (1650-1400 cm⁻¹): This region contains the C=C and C=N stretching vibrations of the benzimidazole ring system. These bands are characteristic of the aromatic and heteroaromatic framework.

Fingerprint Region (<1400 cm⁻¹): This complex region includes a variety of vibrations such as C-H in-plane and out-of-plane bending, C-C and C-N stretching of the skeleton, and deformations of the cyclopropyl and methyl groups. The specific pattern of peaks in this region is unique to the molecule's structure.

The table below presents a hypothetical assignment of the principal vibrational modes for this compound based on calculations for similar benzimidazole derivatives. researchgate.netmdpi.comresearchgate.net

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity (IR/Raman)
~3150 - 3050N-H stretchMedium / Weak
~3100 - 3000Aromatic C-H stretchMedium / Strong
~3000 - 2900Aliphatic C-H stretch (Methyl & Cyclopropyl)Strong / Medium
~1620 - 1580C=N stretchStrong / Medium
~1600 - 1450Aromatic C=C ring stretchStrong / Strong
~1450 - 1350C-H bending (Methyl & Cyclopropyl)Medium / Medium
~1300 - 1200C-N stretchStrong / Weak
~1100 - 1000Cyclopropyl ring breathingMedium / Strong
~900 - 700Aromatic C-H out-of-plane bendingStrong / Weak

This table contains representative data. The exact frequencies and intensities depend on the specific computational method and basis set used.

Computational Prediction of Molecular Descriptors Relevant to Theoretical Modeling

Computational chemistry allows for the prediction of a wide array of molecular descriptors that are crucial for understanding the physicochemical properties, reactivity, and potential biological activity of a compound like this compound. nih.gov These descriptors are often used in quantitative structure-activity relationship (QSAR) studies and for assessing drug-likeness. rsc.org

Key molecular descriptors include:

Quantum Chemical Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Topological and Physicochemical Descriptors:

Molecular Weight (MW): The mass of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is important for its absorption and distribution in biological systems.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties. rsc.org

Number of Rotatable Bonds (nRotb): This relates to the conformational flexibility of the molecule. rsc.org

Number of Hydrogen Bond Donors and Acceptors (HBD/HBA): These counts are critical for predicting intermolecular interactions, particularly in biological contexts.

The following table provides predicted values for key molecular descriptors for this compound, which are essential for theoretical modeling.

DescriptorPredicted Value / RangeSignificance
Molecular FormulaC₁₁H₁₂N₂Defines the elemental composition.
Molecular Weight ( g/mol )172.23Basic physical property.
HOMO Energy (eV)-5.5 to -6.5Relates to electron-donating ability; site of oxidation.
LUMO Energy (eV)-0.5 to -1.5Relates to electron-accepting ability; site of reduction.
HOMO-LUMO Gap (eV)4.5 to 5.5Indicator of chemical reactivity and stability.
Dipole Moment (Debye)2.0 to 4.0Indicates overall molecular polarity.
LogP2.5 to 3.5Measures lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) (Ų)~28 - 32Predicts transport properties and permeability.
Number of Rotatable Bonds1Indicates molecular flexibility.
Hydrogen Bond Donors1Potential for hydrogen bonding interactions.
Hydrogen Bond Acceptors1Potential for hydrogen bonding interactions.

These values are estimates based on computational models and may vary depending on the software and calculation level used.

Theoretical Studies of Reaction Pathways and Mechanisms for Cyclopropylbenzazoles

Theoretical studies have been instrumental in elucidating the mechanisms of rearrangements involving cyclopropyl-substituted heterocycles. One such reaction relevant to 2-cyclopropylbenzimidazoles is the cyclopropyliminium rearrangement. This reaction typically involves the acid-catalyzed ring-opening of the cyclopropyl group to form a more stable, fused heterocyclic system.

For substituted 2-cyclopropylbenzimidazoles, protonation of the imine nitrogen generates a cyclopropyliminium ion. Computational studies, using methods like DFT, can model the reaction pathway from this intermediate. The key mechanistic step is the concerted or stepwise cleavage of a C-C bond in the strained cyclopropyl ring, which is coupled with the formation of a new bond to form a five-membered ring. This process transforms the 2-cyclopropylbenzimidazole scaffold into a 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole system.

Theoretical investigations focus on:

Locating Transition States (TS): Identifying the geometry and energy of the transition state for the ring-opening and cyclization step. The activation energy barrier calculated from the difference in energy between the reactant and the TS provides insight into the reaction kinetics.

Analyzing Reaction Intermediates: Determining the stability of the initial cyclopropyliminium ion and any other potential intermediates along the reaction coordinate.

Mapping the Potential Energy Surface (PES): A complete PES helps to understand the thermodynamics and kinetics of the rearrangement and to predict the feasibility of competing reaction pathways.

Computational studies have shown that the rearrangement is often thermally allowed and proceeds through a highly organized transition state. The regioselectivity of the ring opening can also be rationalized by analyzing the stability of the resulting carbocationic center in a stepwise mechanism or the electronic distribution in a concerted transition state.

The cyclopropyl group can also participate in radical-mediated reactions. The high ring strain of the three-membered ring makes it susceptible to ring-opening when a radical center is generated on or adjacent to the ring. This process forms a homoallylic radical, which is a key intermediate in various synthetic transformations.

Theoretical studies on radical cyclizations involving cyclopropyl moieties in benzazole systems would investigate pathways initiated by the formation of a radical. For instance, a radical could be generated on the benzimidazole nitrogen or an adjacent carbon. This radical could then induce the homolytic cleavage of the cyclopropyl ring.

Computational modeling of these radical pathways typically involves:

Calculating Bond Dissociation Energies (BDEs): To predict the most likely site for initial radical formation.

Modeling the Ring-Opening Step: Determining the activation barrier for the conversion of the cyclopropylcarbinyl radical to the corresponding homoallylic radical. This ring-opening is usually very fast and irreversible.

Investigating Subsequent Cyclization Steps: The newly formed radical intermediate can then undergo intramolecular cyclization. Theoretical calculations can predict the stereoselectivity and regioselectivity of these cyclization steps by comparing the activation energies of the different possible transition states (e.g., 5-exo-trig vs. 6-endo-trig cyclization).

These studies provide a deep understanding of the factors controlling the reaction outcome, such as substituent effects and the nature of the radical initiator, guiding the rational design of synthetic strategies.

Chemical Reactivity and Derivatization Pathways of 2 Cyclopropyl 4 Methyl 1h Benzoimidazole

Reactions at the Benzimidazole (B57391) Nitrogen (N-alkylation, N-acylation)

The nitrogen atoms of the benzimidazole ring are primary sites for reactions with electrophiles. evitachem.com The N-H proton of the imidazole (B134444) ring is acidic and can be removed by a base, generating an anion that readily participates in nucleophilic substitution reactions.

N-alkylation: This reaction involves the introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring. The reaction typically proceeds by treating 2-cyclopropyl-4-methyl-1H-benzoimidazole with an alkyl halide or another alkylating agent in the presence of a base. The choice of base and solvent can influence the outcome, particularly the ratio of N1 to N3 isomers in unsymmetrically substituted benzimidazoles. However, for this compound, alkylation at either nitrogen would result in the same product due to tautomerism.

N-acylation: The introduction of an acyl group to the benzimidazole nitrogen can be achieved using acyl chlorides or anhydrides. evitachem.com This reaction is also typically carried out in the presence of a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. N-acylation can serve to protect the nitrogen atom or to introduce functional groups that modulate the molecule's biological activity. evitachem.com

Table 1: Representative N-substitution Reactions of Benzimidazoles
Reaction TypeReagentsProduct TypeSignificance
N-alkylationAlkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH)N-alkylated benzimidazoleIntroduces alkyl substituents, modifies physical and biological properties.
N-acylationAcyl chloride (e.g., CH₃COCl), Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Et₃N)N-acylated benzimidazoleProtection of N-H, synthesis of derivatives with altered electronic and steric properties. evitachem.com

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring is characterized by significant ring strain, which influences its chemical behavior. hyphadiscovery.com This strain makes the C-C bonds of the ring susceptible to cleavage under certain conditions, leading to ring-opening reactions.

The cyclopropyl group can undergo ring-opening reactions when treated with electrophiles, radical species, or under thermal and photochemical conditions. nih.govresearchgate.net For cyclopropanes attached to a π-system like benzimidazole, the reaction can be initiated by activation of an adjacent group. For instance, asymmetric ring-opening of cyclopropyl ketones with aryl 1,2-diamines can lead to the synthesis of benzimidazole derivatives. scu.edu.cnresearchgate.net This suggests that modifications at the benzimidazole core could trigger reactivity in the attached cyclopropyl ring.

Electrophilic ring-opening of cyclopropylamines has been shown to occur, with the site of bond cleavage influenced by the substituents on the ring. nih.gov Strong σ-acceptor groups can lead to the weakening and cleavage of the distal C-C bond of the cyclopropane (B1198618). nih.gov While the benzimidazole group is not a strong σ-acceptor, its electronic properties can still influence the stability of intermediates formed during potential ring-opening reactions.

Direct functionalization of an existing cyclopropane ring without ring-opening is a more challenging but valuable transformation. nih.gov These reactions often involve C-H activation. Transition-metal-catalyzed C-H functionalization has been reported for cyclopropanes, allowing for the introduction of new substituents. nih.gov For example, palladium-catalyzed C-H arylation of cyclopropanes provides access to functionalized cyclopropyl-containing structures. nih.gov Such methods could potentially be applied to this compound to introduce aryl or other groups directly onto the cyclopropyl ring, offering a route to novel derivatives.

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the benzene (B151609) ring at position 4 is a potential site for functionalization.

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can convert a methyl group on an aromatic ring to a carboxylic acid. This would yield 2-cyclopropyl-1H-benzoimidazole-4-carboxylic acid derivatives.

Halogenation: Free-radical halogenation can occur at the methyl group under UV light or with a radical initiator, using reagents like N-bromosuccinimide (NBS). This would replace one or more of the hydrogens on the methyl group with a halogen, creating a reactive halomethyl group that can be used for further synthetic transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of the Benzimidazole System

The benzene portion of the benzimidazole ring can undergo aromatic substitution reactions. The outcome of these reactions is directed by the existing substituents: the fused imidazole ring and the methyl group.

Nucleophilic Aromatic Substitution (NAS): NAS is less common for electron-rich aromatic systems unless they are activated by strong electron-withdrawing groups. nih.govyoutube.com The benzimidazole ring itself does not strongly activate the benzene moiety for NAS. Therefore, these reactions would typically require harsh conditions or the presence of a good leaving group (like a halogen) on the ring, which would first need to be introduced via an EAS reaction.

Table 2: Potential Aromatic Substitution Reactions
Reaction TypeTypical ReagentsPotential ProductControlling Factors
Nitration (EAS)HNO₃, H₂SO₄Nitro-2-cyclopropyl-4-methyl-1H-benzoimidazoleDirecting effects of methyl and fused imidazole ring. youtube.com
Halogenation (EAS)Br₂, FeBr₃ or Cl₂, AlCl₃Halo-2-cyclopropyl-4-methyl-1H-benzoimidazoleRegioselectivity influenced by steric and electronic effects. acs.org
Sulfonation (EAS)SO₃, H₂SO₄This compound-sulfonic acidReaction conditions determine position of substitution. youtube.com

Formation of Hybrid Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold can serve as a building block for the synthesis of more complex, hybrid heterocyclic systems. researchgate.net The reactivity at the N-H position and the potential for functionalization on the aromatic ring provide handles for constructing fused or linked ring systems.

For instance, the N-H of the imidazole can be alkylated with a reagent containing another heterocyclic precursor, followed by a cyclization reaction to form a fused system. nih.gov Annulation reactions onto the 1 and 2-positions of benzimidazoles are a widely reported strategy for creating ring-fused benzimidazoles. nih.gov Similarly, a functional group introduced onto the benzene ring (e.g., via EAS) could be used as a starting point for building another ring. For example, a nitro group could be reduced to an amine, which could then be used in a condensation reaction to form a new heterocyclic ring. The synthesis of hybrid molecules often involves linking the benzimidazole core to other heterocyclic moieties like oxadiazoles, pyrazoles, or thieno[2,3-d]pyrimidines to explore synergistic biological activities. researchgate.netijpsonline.comrsc.org

Structure Reactivity and Conformational Relationship Studies of 2 Cyclopropyl 4 Methyl 1h Benzoimidazole Analogues

Impact of Substituents on Molecular Conformation and Tautomerism

The benzimidazole (B57391) core is subject to annular tautomerism, a rapid proton transfer between the N1 and N3 atoms of the imidazole (B134444) ring. This equilibrium is influenced by the nature and position of substituents on the bicyclic system. For 2-Cyclopropyl-4-methyl-1H-benzoimidazole, two principal tautomers, the 4-methyl and the 7-methyl isomers, are in dynamic equilibrium. The position of this equilibrium is dictated by a combination of steric and electronic factors.

The presence of the 4-methyl group introduces a steric hindrance that can influence the preferred tautomeric form. It is generally observed in substituted benzimidazoles that bulky groups at the 4-position can favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent (the 7-methyl tautomer in this case) to minimize steric repulsion. However, the electronic nature of the substituents also plays a crucial role. The methyl group is weakly electron-donating, which can influence the electron density distribution in the aromatic system and, consequently, the relative stability of the tautomers.

The conformation of the 2-cyclopropyl group relative to the benzimidazole ring is another critical aspect. The cyclopropyl (B3062369) ring can adopt different orientations through rotation around the C2-C(cyclopropyl) single bond. Computational studies on analogous 2-alkyl benzimidazoles suggest that the preferred conformation aims to minimize steric clashes with the peri-hydrogens of the benzimidazole ring. For 2-propyl-1H-benzimidazole, different conformations of the propyl group have been observed in different polymorphic forms, highlighting the conformational flexibility of alkyl substituents at the 2-position. In the case of the cyclopropyl group, its rigid, planar structure limits the number of possible conformations compared to a more flexible alkyl chain. The most stable conformation is likely one where the plane of the cyclopropyl ring is not coplanar with the benzimidazole ring to alleviate steric strain.

Correlation between Structural Features and Spectroscopic Signatures

The structural nuances of this compound and its analogues are reflected in their spectroscopic data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for elucidating these features.

NMR Spectroscopy: The tautomeric equilibrium in unsymmetrically substituted benzimidazoles like this compound can be studied using NMR spectroscopy. In solution, if the proton exchange between the nitrogen atoms is rapid on the NMR timescale, a time-averaged spectrum is observed. This results in a single set of signals for the benzimidazole ring protons and carbons. However, in the solid state or at low temperatures in solution, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer.

For 2-substituted benzimidazoles, the chemical shift of the C2 carbon is sensitive to the nature of the substituent. The cyclopropyl group at the C2 position is expected to influence the chemical shifts of the adjacent imidazole ring carbons. Based on data for related compounds, the ¹³C NMR spectrum of 2-methyl-1H-benzimidazole shows the C2 carbon at approximately 151 ppm. The introduction of a cyclopropyl group would likely shift this value.

The ¹H NMR spectrum would provide valuable information about the aromatic protons. The 4-methyl group would exhibit a characteristic singlet in the aliphatic region. The protons of the cyclopropyl group would appear as a complex multiplet in the upfield region of the spectrum. The aromatic protons on the benzene (B151609) ring would show a splitting pattern dependent on their coupling with each other and the influence of the methyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH~12.5br s
Aromatic H7.0 - 7.5m
Methyl H~2.4s
Cyclopropyl H (methine)~2.0m
Cyclopropyl H (methylene)0.8 - 1.2m

Note: These are predicted values based on analogous compounds and may vary.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the N-H stretching vibration, which is often broadened due to intermolecular hydrogen bonding. The C=N stretching vibration of the imidazole ring typically appears in the range of 1630-1610 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and cyclopropyl groups would be observed around 3100-2850 cm⁻¹. For instance, in 2-(4-methylphenyl)-1H-benzimidazole, the C=N stretch is observed at 1623 cm⁻¹ and the N-H stretch at 3449 cm⁻¹ rsc.org.

Influence of Cyclopropyl and Methyl Groups on the Benzimidazole Core's Reactivity Profile

The cyclopropyl and methyl substituents at the 2- and 4-positions, respectively, significantly modulate the reactivity of the benzimidazole core. Their influence can be understood by considering both electronic and steric effects.

Electronic Effects: The cyclopropyl group is known to possess a unique electronic character. It can donate electron density to an adjacent π-system through a phenomenon known as σ-π conjugation, which is a consequence of the high p-character of its C-C bonds. This electron-donating ability can increase the nucleophilicity of the benzimidazole ring, making it more susceptible to electrophilic attack. The nitrogen atoms of the imidazole ring are the primary sites for electrophilic attack and protonation. The electron-donating nature of the cyclopropyl group at the 2-position would enhance the basicity of the nitrogen atoms compared to an unsubstituted benzimidazole.

The methyl group at the 4-position is also a weak electron-donating group through an inductive effect. This further increases the electron density of the benzene ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions.

Steric Effects: The steric bulk of the cyclopropyl group at the 2-position can hinder the approach of reagents to the adjacent nitrogen atoms. This steric hindrance can affect the rate of reactions such as N-alkylation or N-acylation. Similarly, the 4-methyl group can sterically influence reactions occurring at the adjacent C5 position of the benzene ring.

Theoretical Approaches to Elucidating Structure-Reactivity Correlations

Computational chemistry provides a powerful lens through which to examine the structure-reactivity relationships of benzimidazole derivatives. Density Functional Theory (DFT) calculations are commonly employed to model the geometric and electronic properties of these molecules.

Theoretical studies can be used to:

Determine the relative stabilities of different conformers and tautomers: By calculating the energies of various possible structures of this compound, the most stable tautomer and the preferred orientation of the cyclopropyl group can be predicted.

Predict spectroscopic properties: Computational methods can simulate NMR and IR spectra, which can then be compared with experimental data to confirm structural assignments. For example, DFT calculations have been successfully used to predict the vibrational spectra of benzimidazole derivatives.

Analyze the electronic structure: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactivity of the molecule. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Model reaction mechanisms: Theoretical calculations can be used to map out the energy profiles of chemical reactions, helping to understand the transition states and intermediates involved. This can provide valuable information on the factors that control the rate and selectivity of reactions.

For instance, computational studies on related benzimidazole derivatives have shown that the choice of functional and basis set in DFT calculations is crucial for obtaining accurate predictions of their properties.

Understanding the Role of the Cyclopropyl Group in Molecular Architecture and Chemical Interactions

The incorporation of a cyclopropyl group into a molecular scaffold is a common strategy in medicinal chemistry due to its unique properties. In the context of this compound, the cyclopropyl group plays a multifaceted role in defining the molecule's architecture and its potential interactions with other molecules.

Molecular Architecture: The rigid and three-dimensional nature of the cyclopropyl group imparts a specific conformational preference to the molecule. Unlike a flexible alkyl chain, the cyclopropyl ring restricts the rotational freedom around the C2-substituent bond, leading to a more defined molecular shape. This can be advantageous in drug design, where a specific conformation is often required for binding to a biological target. The cyclopropyl group can act as a rigid scaffold, holding other parts of the molecule in a particular orientation.

Chemical Interactions: The electronic properties of the cyclopropyl group, particularly its ability to engage in σ-π conjugation, can influence non-covalent interactions. The region of enhanced electron density associated with the cyclopropyl ring can participate in π-stacking or cation-π interactions with other aromatic systems or positively charged species.

Applications and Broader Chemical Significance of 2 Cyclopropyl 4 Methyl 1h Benzoimidazole Non Biological

Role as Synthons in Complex Molecule Synthesis

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. The benzimidazole (B57391) framework itself can be considered a valuable synthon for the construction of more complex, polycyclic, or macrocyclic structures. While specific research detailing the use of 2-Cyclopropyl-4-methyl-1H-benzoimidazole as a synthon for non-biological target molecules is not extensively documented, the general reactivity of the benzimidazole ring system allows for such applications.

The nitrogen atoms in the imidazole (B134444) portion of the molecule can act as nucleophiles, enabling reactions such as N-alkylation, N-arylation, and N-acylation. These reactions can be employed to link the benzimidazole unit to other molecular fragments, thereby building more elaborate chemical architectures. The benzene (B151609) part of the molecule is susceptible to electrophilic aromatic substitution, although the conditions need to be carefully controlled to avoid reactions on the more sensitive imidazole ring.

The presence of the cyclopropyl (B3062369) group at the 2-position is of particular interest. Cyclopropyl rings are known to exhibit unique electronic properties, behaving somewhat like a double bond in their ability to stabilize adjacent carbocations. This feature could be exploited in synthetic strategies where the cyclopropyl group participates in or influences the outcome of chemical reactions. Furthermore, the methyl group on the benzene ring can potentially be functionalized, for instance, through free-radical halogenation, providing another handle for further chemical modification.

Utility as a Chemical Scaffold for Derivatization

The concept of a chemical scaffold refers to a core molecular structure upon which a variety of substituents can be systematically attached to create a library of related compounds. The benzimidazole ring system is widely recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. nih.gov However, this versatility is not limited to medicinal chemistry.

In a non-biological context, this compound serves as a robust scaffold for the development of new molecules with tailored properties. The potential for derivatization is significant, as outlined in the table below:

Position of DerivatizationType of ReactionPotential Functional Groups to Introduce
N1 and N3 positionsN-Alkylation, N-Arylation, N-AcylationAlkyl chains, aryl groups, acyl groups, polymers
Benzene Ring (positions 5, 6, 7)Electrophilic Aromatic SubstitutionHalogens, nitro groups, sulfonic acid groups
Methyl Group (position 4)Free-Radical HalogenationHalomethyl groups, which can be further converted to alcohols, ethers, etc.
Cyclopropyl Group (position 2)Ring-opening reactions (under specific conditions)Functionalized propyl chains

This wide array of possible modifications allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, electronic character, and steric profile. Such derivatization strategies are fundamental in the development of new materials, catalysts, and functional organic molecules.

Potential in Materials Science (Theoretical Considerations)

The application of benzimidazole derivatives in materials science is an emerging field of research. While specific studies on this compound for materials applications are not yet prevalent, the inherent properties of the benzimidazole scaffold suggest several theoretical possibilities.

One area of interest is in the development of n-type semiconducting materials for organic electronics. researchgate.net The planar, aromatic nature of the benzimidazole ring system can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. By introducing electron-withdrawing or electron-donating groups through derivatization, the electronic properties of the molecule can be modulated to achieve desired semiconducting behavior.

Furthermore, the thermal stability of the benzimidazole nucleus makes it an attractive candidate for high-performance polymers and energetic materials. bohrium.comresearchgate.net The incorporation of the benzimidazole moiety into a polymer backbone could enhance its thermal and chemical resistance. In the context of energetic materials, the introduction of nitro groups onto the benzimidazole ring can significantly increase the energy content of the molecule. bohrium.comresearchgate.net The presence of the cyclopropyl and methyl groups in this compound could also influence the stability and energetic properties of such derivatives. researchgate.net

It is important to emphasize that these applications in materials science are largely theoretical at this stage for this specific compound and would require significant experimental investigation to be realized.

Concluding Remarks and Future Research Outlook

Summary of Key Chemical Advancements for 2-Cyclopropyl-4-methyl-1H-benzoimidazole

While dedicated research on this compound is limited, significant advancements in the broader field of benzimidazole (B57391) synthesis provide a solid foundation for its study. The most established and versatile method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde or carboxylic acid. researchgate.netrsc.org In the context of the target molecule, this would involve the reaction of 3-methyl-1,2-phenylenediamine with cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid.

Key advancements relevant to this synthesis include:

Catalysis: A vast number of catalysts have been developed to improve the efficiency and yield of the condensation reaction. These range from acid catalysts and metal catalysts to nanomaterial-based systems, which often allow for milder reaction conditions. rsc.orgsemanticscholar.org

Green Chemistry Approaches: Significant progress has been made in developing environmentally friendly synthetic protocols. This includes the use of microwave irradiation, ultrasound, and solvent-free reaction conditions, which can lead to shorter reaction times and higher yields. mdpi.comresearchgate.net

Oxidative Cyclization: Alternative routes, such as the oxidative cyclization of N-aryl amidines, have emerged, offering different pathways to the benzimidazole core. researchgate.net

These advancements in synthetic methodology for the broader benzimidazole class are directly applicable to the efficient and sustainable production of this compound, paving the way for more in-depth investigation of its properties and potential applications.

Identification of Unexplored Synthetic Avenues

Despite the well-established methods for benzimidazole synthesis, several synthetic avenues for this compound and its derivatives remain largely unexplored. Future research could focus on the following areas:

Post-functionalization of the Benzimidazole Core: A promising strategy involves the synthesis of the this compound scaffold followed by functionalization of the benzene (B151609) or imidazole (B134444) ring. This could include electrophilic substitution reactions (e.g., nitration, halogenation) on the benzene ring or N-alkylation/arylation of the imidazole moiety. These modifications could lead to a diverse library of new chemical entities.

Novel Cyclopropanation Strategies: Instead of starting with a cyclopropyl-containing building block, researchers could explore the synthesis of a precursor molecule (e.g., an alkenyl-substituted benzimidazole) followed by a cyclopropanation reaction. This could offer more flexibility in introducing substituents on the cyclopropyl (B3062369) ring itself.

Flow Chemistry Synthesis: The application of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control compared to traditional batch methods.

Asymmetric Synthesis: For derivatives of this compound that are chiral, the development of asymmetric synthetic routes would be crucial for studying the biological activity of individual enantiomers.

A summary of potential unexplored synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Post-functionalization Modification of the pre-formed benzimidazole core.Access to a wide range of derivatives from a common intermediate.
Late-stage Cyclopropanation Introduction of the cyclopropyl group onto a benzimidazole precursor.Flexibility in modifying the cyclopropyl ring.
Flow Chemistry Continuous synthesis in a microreactor system.Improved scalability, safety, and control.
Asymmetric Synthesis Enantioselective synthesis of chiral derivatives.Access to single enantiomers for pharmacological studies.

Prospective Theoretical and Computational Research Directions

Theoretical and computational chemistry offer powerful tools to predict and understand the properties of this compound, guiding future experimental work. researchgate.net Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov This can provide insights into its reactivity, stability, and potential as a corrosion inhibitor or electronic material. researchgate.net

Molecular Docking Simulations: Given the prevalence of benzimidazoles in medicinal chemistry, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.govmdpi.com This can help in identifying potential therapeutic applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of this molecule in a biological environment, QM/MM simulations can provide a more accurate description of its interactions with surrounding water molecules and biomolecules.

Prediction of Physicochemical Properties: Computational models can be used to predict key drug-like properties, such as solubility, lipophilicity (logP), and membrane permeability, which are crucial for the development of new pharmaceutical agents.

The table below outlines some key parameters that can be investigated through computational methods.

Computational MethodProperties InvestigatedPotential Insights
DFT Electronic structure, HOMO-LUMO gap, molecular electrostatic potential.Reactivity, stability, electronic properties. researchgate.net
Molecular Docking Binding affinity, interaction modes with biological targets.Potential as an enzyme inhibitor or receptor ligand. nih.gov
QM/MM Behavior in a biological environment.More accurate understanding of biomolecular interactions.
Property Prediction Solubility, logP, permeability.Drug-likeness and pharmacokinetic profile.

Potential for the Development of New Chemical Entities and Materials Based on this Scaffold

The unique combination of the benzimidazole core, a cyclopropyl group, and a methyl group in this compound makes it a promising scaffold for the development of new chemical entities and materials. researchgate.net

Medicinal Chemistry: Benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity. Therefore, derivatives of this compound could be explored as novel therapeutic agents. For example, they could be investigated as tubulin polymerization inhibitors for cancer therapy or as inhibitors of viral polymerases. nih.gov

Materials Science: The benzimidazole scaffold is also of interest in materials science. Benzimidazole-based polymers are known for their high thermal stability and are used in high-performance applications. The unique electronic properties of the benzimidazole ring also make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could be tuned to create materials with desired optical and electronic properties.

Corrosion Inhibitors: Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals. researchgate.net The nitrogen atoms and the aromatic ring can adsorb onto the metal surface, forming a protective layer. The specific electronic properties of this compound may lead to enhanced corrosion inhibition performance.

Q & A

Q. Table 1: Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.15–1.30 (m, cyclopropyl), δ 2.45 (s, CH₃)
IR (KBr)3250 cm⁻¹ (NH), 1600 cm⁻¹ (C=N)
X-ray DiffractionSpace group P2₁/c, Z = 4

Q. Table 2: Optimized Reaction Conditions

ParameterOptimal ConditionYield Improvement
SolventDMF (anhydrous)+15% vs. EtOH
Temperature90°C (reflux)+20% vs. RT
CatalystAcetic acid (5 drops)+10% vs. none

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.